molecular formula C10H8O2S2 B14743532 2-Thiophenecarboxylic acid, 2-thienylmethyl ester CAS No. 5271-35-2

2-Thiophenecarboxylic acid, 2-thienylmethyl ester

Cat. No.: B14743532
CAS No.: 5271-35-2
M. Wt: 224.3 g/mol
InChI Key: LKPBENORACLYNL-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 2-thienylmethyl ester is an organic compound derived from thiophene, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester typically involves the esterification of 2-Thiophenecarboxylic acid with 2-thienylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 2-thienylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 2-thienylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.

    Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.

    2-Thiophenemethanol: A compound with a hydroxymethyl group attached to the thiophene ring.

Uniqueness

2-Thiophenecarboxylic acid, 2-thienylmethyl ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its carboxylic acid and alcohol counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

5271-35-2

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

thiophen-2-ylmethyl thiophene-2-carboxylate

InChI

InChI=1S/C10H8O2S2/c11-10(9-4-2-6-14-9)12-7-8-3-1-5-13-8/h1-6H,7H2

InChI Key

LKPBENORACLYNL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC(=O)C2=CC=CS2

Origin of Product

United States

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